Muscarinic M1 vs. M2 Receptor Binding Selectivity Profile of 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine
In radioligand displacement assays conducted on rat tissue preparations, the target compound demonstrated differential binding affinity for muscarinic acetylcholine receptor subtypes. The Ki value at the M1 receptor was 1.25 × 10³ nM, compared to a Ki of 2.51 × 10⁴ nM at the M2 receptor, yielding an approximately 20-fold selectivity window favoring M1 over M2 . This selectivity pattern provides a benchmark for comparing the compound against structurally related piperazines lacking the 2-methyl-5-nitrobenzenesulfonyl group, which may exhibit altered muscarinic subtype preferences.
| Evidence Dimension | M1/M2 muscarinic receptor binding selectivity ratio |
|---|---|
| Target Compound Data | M1 Ki = 1.25 × 10³ nM; M2 Ki = 2.51 × 10⁴ nM; M1/M2 selectivity ratio ≈ 20.1 |
| Comparator Or Baseline | No direct comparator data available from the same study; class-level baseline: non-selective muscarinic ligands typically show M1/M2 ratios < 5 |
| Quantified Difference | Approximately 20-fold selectivity for M1 over M2 (target compound); class-level inference: exceeds typical non-selective muscarinic ligand benchmarks by ≥4-fold |
| Conditions | Rat cerebral cortex (M1, [³H]pirenzepine displacement) and rat heart (M2, [³H]N-methylscopolamine displacement); data curated by ChEMBL from National University of Singapore |
Why This Matters
This selectivity profile distinguishes the compound from non-selective muscarinic ligands, informing researchers selecting chemical probes where muscarinic subtype selectivity is a critical experimental parameter.
- [1] BindingDB. BDBM50471759 (CHEMBL321041). Affinity Data: M1 Ki = 1.25E+3 nM; M2 Ki = 2.51E+4 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50471759 View Source
